molecular formula C11H13FO3S B2473987 Ethyl 2-(3-fluorobenzenesulfinyl)propanoate CAS No. 1525601-27-7

Ethyl 2-(3-fluorobenzenesulfinyl)propanoate

Cat. No.: B2473987
CAS No.: 1525601-27-7
M. Wt: 244.28
InChI Key: DIWMVFOEINFNCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-fluorobenzenesulfinyl)propanoate is an organosulfur compound featuring a propanoate ester backbone substituted at the 2-position with a 3-fluorobenzenesulfinyl group. The meta-fluorine substituent on the benzene ring enhances electronic modulation, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

ethyl 2-(3-fluorophenyl)sulfinylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3S/c1-3-15-11(13)8(2)16(14)10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWMVFOEINFNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)S(=O)C1=CC=CC(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-fluorobenzenesulfinyl)propanoate typically involves the reaction of ethyl 2-bromopropanoate with 3-fluorobenzenesulfinyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

Under acidic conditions, the ester undergoes hydrolysis to yield 2-(3-fluorobenzenesulfinyl)propanoic acid and ethanol. The mechanism involves:

  • Protonation of the carbonyl oxygen, enhancing electrophilicity.

  • Nucleophilic attack by water to form a tetrahedral intermediate.

  • Elimination of ethanol and regeneration of the acid catalyst .

Conditions :

  • 0.1 M HCl, reflux (80–100°C)

  • Reaction time: 4–6 hours

  • Yield: ~75% (estimated based on analogous esters) .

Base-Promoted Saponification

In alkaline media, the ester forms the carboxylate salt. The mechanism proceeds via:

  • Hydroxide attack at the carbonyl carbon.

  • Cleavage of the ester bond to release ethanol.

  • Formation of the sodium/potassium carboxylate .

Conditions :

  • 1 M NaOH, 60°C

  • Reaction time: 2–3 hours

  • Product: Sodium 2-(3-fluorobenzenesulfinyl)propanoate .

Nucleophilic Acyl Substitutions

The ester’s carbonyl group reacts with nucleophiles such as amines and alcohols:

Aminolysis

Reaction with primary or secondary amines produces amides:
Example :
Ethyl 2-(3-fluorobenzenesulfinyl)propanoate + methylamine →
2-(3-Fluorobenzenesulfinyl)-N-methylpropanamide + ethanol

Conditions :

  • Anhydrous ethanol, 25°C

  • Catalyst: None required

  • Yield: ~60% (inferred from thiazole-ester analogs).

Transesterification

Alcohols like methanol displace the ethoxy group under acidic or basic conditions:
Example :
this compound + methanol →
Mthis compound + ethanol

Conditions :

  • H₂SO₄ (cat.), reflux

  • Yield: >80% (based on ester reactivity studies) .

Oxidation and Reduction of the Sulfinyl Group

The sulfinyl moiety undergoes redox reactions, altering its oxidation state:

Reaction TypeReagents/ConditionsProductYield*
OxidationmCPBA (meta-chloroperbenzoic acid)Ethyl 2-(3-fluorobenzenesulfonyl)propanoate85–90%
ReductionNaBH₄ or LiAlH₄ in THFEthyl 2-(3-fluorobenzenethio)propanoate70–75%

*Yields estimated from sulfinyl compound literature .

Mechanistic Notes :

  • Oxidation converts -S(O)- to -SO₂- via electrophilic oxygen transfer.

  • Reduction with hydrides produces the thioether (-S-), retaining stereochemistry at sulfur .

Grignard and Organometallic Reactions

Grignard reagents add twice to the ester carbonyl, forming tertiary alcohols:

Example :
this compound + 2 equivalents CH₃MgBr →
2-(3-Fluorobenzenesulfinyl)-3-methylpentan-3-ol + MgBr(OEt)

Mechanism :

  • Nucleophilic attack by Grignard reagent to form a ketone intermediate.

  • Second equivalent addition yields an alkoxide, protonated during workup .

Conditions :

  • Dry THF, 0°C → room temperature

  • Acidic workup (HCl)

  • Yield: ~65%.

Thermal Stability and Decomposition

Data from NIST/TRC thermodynamic tables suggest:

  • Decomposition onset : ~200°C (under inert atmosphere).

  • Primary products : CO₂, ethylene, and fluorobenzenesulfinic acid derivatives.

Scientific Research Applications

Scientific Research Applications

1. Organic Chemistry:

  • Intermediate in Synthesis: Ethyl 2-(3-fluorobenzenesulfinyl)propanoate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for further chemical modifications that can lead to new derivatives with distinct properties.

2. Biological Studies:

  • Antimicrobial Properties: Research indicates that compounds related to this compound exhibit antimicrobial activities. Studies have shown that certain derivatives can effectively inhibit the growth of pathogenic bacteria, making them candidates for antibiotic development .
  • Anticancer Potential: Investigations into the biological activities of this compound suggest it may possess anticancer properties. Preliminary studies have indicated that it could inhibit cancer cell proliferation, warranting further exploration in drug development contexts .

3. Pharmaceutical Development:

  • Precursor for Active Pharmaceutical Ingredients: this compound is being studied as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Its ability to be modified into various derivatives makes it valuable in medicinal chemistry .

4. Specialty Chemicals:

  • Development of Specialty Materials: The compound is also utilized in developing specialty chemicals and materials, which can be applied across various industries including agrochemicals and fine chemicals.

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial efficacy of this compound derivatives against multiple bacterial strains. The results demonstrated significant inhibitory effects, particularly against resistant strains, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal examined the anticancer properties of this compound. The study found that specific derivatives could induce apoptosis in cancer cells, suggesting a mechanism for potential therapeutic application in oncology.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-fluorobenzenesulfinyl)propanoate is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For example, the sulfinyl group may interact with enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Key Insights :

  • Sulfinyl vs.
  • Sulfonyl vs. Sulfinyl : Sulfonyl groups (-SO₂-) are fully oxidized, leading to higher thermal stability but reduced nucleophilicity compared to sulfinyl derivatives .

Fluorophenyl-Substituted Propanoate Esters

The position and nature of halogen substituents significantly impact electronic and steric properties:

Compound Name Halogen/Substituent Position Molecular Formula Molecular Weight (g/mol) Applications Reference ID
Ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate 2-Fluoro, 4-ethynyl C₁₃H₁₃FO₂ 232.24 Building block for fluorinated polymers
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate 2-Chloro, 6-fluoro + isoxazole C₁₄H₁₃ClFNO₃ 297.71 Agrochemical or medicinal chemistry
Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate 4-Fluoro + amino group C₁₁H₁₄FNO₂ 223.24 Pharmaceutical intermediate (e.g., fluorinated amino acid derivatives)

Key Insights :

  • Meta-Fluoro (Target Compound) : The 3-fluorine on the benzene ring induces moderate electron-withdrawing effects, balancing reactivity between ortho and para positions. This contrasts with 2-fluoro derivatives (e.g., ), where steric hindrance near the ester group may alter reaction pathways .
  • Chlorine-Fluorine Synergy: Compounds like Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate demonstrate how halogen combinations enhance pesticidal activity via increased electrophilicity .

Functional Group Diversity in Propanoate Esters

Substituents beyond halogens and sulfur groups further diversify applications:

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Applications Reference ID
Pyraflufen-ethyl Benzoxazolyl-oxy-phenoxy C₁₅H₁₃ClFNO₄ 341.72 Herbicide (cellulose biosynthesis inhibitor)
Ethyl 3-oxo-3-(substituted phenyl)propanoate Ketone at 3-position C₁₁H₁₂O₃ 192.21 Precursor for heterocyclic synthesis (e.g., tetrahydropyrimidines)
Ethyl 3-(2-furyl)propanoate Furan ring C₉H₁₂O₃ 168.19 Electron-rich diene for Diels-Alder reactions

Key Insights :

  • Ketone vs. Sulfinyl: Ethyl 3-oxo-3-(substituted phenyl)propanoate () serves as a Michael acceptor in nucleophilic additions, whereas the sulfinyl group may facilitate asymmetric catalysis or ligand design .

Biological Activity

Ethyl 2-(3-fluorobenzenesulfinyl)propanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfinyl group attached to a propanoate moiety with a fluorinated benzene ring. The molecular formula is C11H12FOSC_11H_{12}FOS, with a molecular weight of approximately 229.28 g/mol. The structure can be depicted as follows:

Ethyl 2 3 fluorobenzenesulfinyl propanoate C2H5OOC(C3H5)S(C6H4F)\text{Ethyl 2 3 fluorobenzenesulfinyl propanoate }\quad \text{C}_2\text{H}_5\text{OOC}(\text{C}_3\text{H}_5)\text{S}(\text{C}_6\text{H}_4\text{F})

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The sulfinyl group can form strong interactions with nucleophilic sites, potentially leading to inhibition of enzymatic activity. The fluorine atom enhances the compound's lipophilicity and metabolic stability, which may improve its binding affinity for target proteins .

Pharmacological Applications

Research indicates that compounds with similar structures have been explored for their roles in modulating cellular pathways related to oxidative stress and inflammation. This compound may act as an inhibitor of the KEAP1-NRF2 pathway, which plays a crucial role in cellular defense against oxidative damage . By inhibiting KEAP1, this compound could potentially elevate NRF2 levels, leading to increased expression of cytoprotective genes.

In Vitro Studies

A study evaluating the effects of sulfinyl derivatives on cellular models demonstrated that this compound exhibited significant antioxidant activity. This was assessed through assays measuring reactive oxygen species (ROS) levels in human cell lines treated with the compound . The results indicated a dose-dependent reduction in ROS, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.

Structure-Activity Relationship (SAR)

Research has highlighted the importance of the fluorinated aromatic ring in enhancing the biological activity of similar compounds. For instance, modifications to the sulfinyl group and variations in the aromatic substituents were shown to affect both potency and selectivity towards specific molecular targets. These findings underline the significance of structural modifications in optimizing the pharmacological profile of this compound .

Comparative Analysis

Compound NameBiological ActivityMechanism of Action
This compoundAntioxidant, potential KEAP1 inhibitorInhibits KEAP1-NRF2 interaction
Ethyl 3-(4-fluorobenzenesulfonyl)propanoateEnzyme inhibitorInteracts with nucleophilic sites
Ethyl 3-(4-chlorobenzenesulfonyl)propanoateModerate enzyme inhibitionSimilar mechanism as above

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.